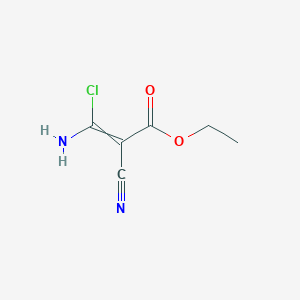![molecular formula C11H15ClO B14140227 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 89249-46-7](/img/structure/B14140227.png)
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-tert-Butoxy-1-chlorobicyclo[221]hepta-2,5-diene is a bicyclic compound with a tert-butoxy group and a chlorine atom attached to its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with tert-butyl alcohol and a chlorinating agent. The reaction conditions often include the use of a catalyst and an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: Bicyclo[2.2.1]hepta-2,5-diene, tert-butyl alcohol, and a chlorinating agent (e.g., thionyl chloride).
Reaction Conditions: The reaction is carried out in an inert atmosphere (e.g., nitrogen or argon) with a suitable catalyst (e.g., Lewis acid) at a controlled temperature.
Product Isolation: The product is isolated through standard purification techniques such as distillation or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of starting materials, the chlorination reaction, and the purification of the final product. The use of automated systems and advanced analytical techniques ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation with potassium permanganate can produce a ketone or alcohol.
Applications De Recherche Scientifique
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Polymer Chemistry: It is used in ring-opening metathesis polymerization (ROMP) to produce novel polymers with unique properties.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Material Science: It is used in the development of advanced materials with specific mechanical and chemical properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for bioactive compounds.
Mécanisme D'action
The mechanism of action of 7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene involves its reactivity towards various chemical reagents. The tert-butoxy group and the chlorine atom play crucial roles in its chemical behavior. For example, in ROMP, the compound undergoes ring-opening to form a reactive intermediate that propagates the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-tert-Butoxybicyclo[2.2.1]hepta-2,5-diene: Lacks the chlorine atom but shares similar reactivity and applications.
7-Benzoyloxybicyclo[2.2.1]hepta-2,5-diene: Contains a benzoyloxy group instead of a tert-butoxy group, leading to different chemical properties.
Dimethyl 7-Oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: Features an oxabicyclo structure with ester groups, used in different synthetic applications.
Uniqueness
7-tert-Butoxy-1-chlorobicyclo[2.2.1]hepta-2,5-diene is unique due to the presence of both a tert-butoxy group and a chlorine atom, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.
Propriétés
Numéro CAS |
89249-46-7 |
|---|---|
Formule moléculaire |
C11H15ClO |
Poids moléculaire |
198.69 g/mol |
Nom IUPAC |
1-chloro-7-[(2-methylpropan-2-yl)oxy]bicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C11H15ClO/c1-10(2,3)13-9-8-4-6-11(9,12)7-5-8/h4-9H,1-3H3 |
Clé InChI |
SKLCIKUEGZMRDP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC1C2C=CC1(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



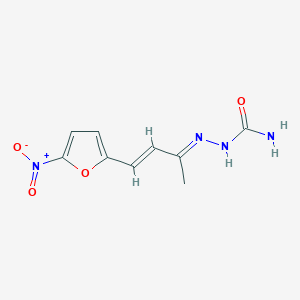
![7-Chloropyrido[1,2-a]benzimidazole](/img/structure/B14140157.png)

![2-Methyl-3-[(oxiran-2-yl)methoxy]propan-1-ol](/img/structure/B14140182.png)
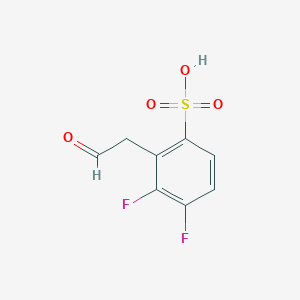
![8-[4-[3-(9-Phenylcarbazol-3-yl)carbazol-9-yl]phenyl]-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140190.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-morpholin-4-ylphenyl)acetamide](/img/structure/B14140208.png)
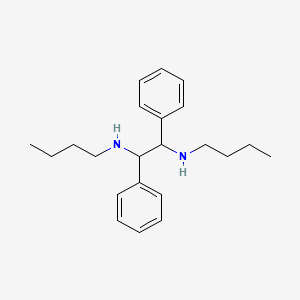
![1-[4-(4-Chlorobutyl)benzoyl]piperidine](/img/structure/B14140211.png)
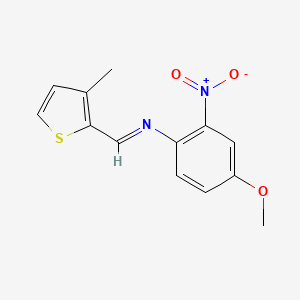
![1,3-dimethyl-1H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B14140234.png)
![9-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-hydroxypurin-6-one](/img/structure/B14140236.png)
